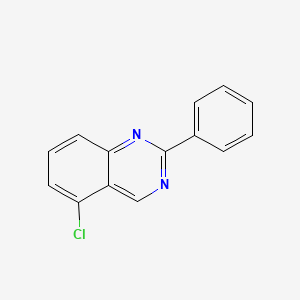

5-Chloro-2-phenylquinazoline

Description

Contextualization within the Quinazoline (B50416) Heterocyclic System

The quinazoline framework is a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. mdpi.commdpi.com This arrangement of a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, fused to a benzene ring, gives rise to a unique electronic and structural architecture. mdpi.comresearchgate.net First synthesized in 1869, quinazoline and its derivatives have since been identified in over 200 naturally occurring alkaloids and have become a cornerstone in the synthesis of new medicinal agents. mdpi.comopenmedicinalchemistryjournal.com

The stability of the quinazoline nucleus makes it an ideal scaffold for chemical modification, allowing for the introduction of various functional groups to modulate its biological effects. mdpi.com Consequently, quinazoline derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive properties. mdpi.comijpsr.comnih.govresearchgate.net The versatility of this scaffold has led to the development of numerous clinically approved drugs, underscoring its importance in pharmaceutical sciences. mdpi.com

Significance of Halogenated Quinazoline Scaffolds in Medicinal Chemistry Research Trajectories

The introduction of halogen atoms into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance therapeutic potential. mdpi.com Halogenation, particularly with chlorine, can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. japsonline.com In the context of the quinazoline scaffold, halogen substituents have been shown to be crucial for augmenting biological activity. japsonline.comijpsr.com

Research has demonstrated that the position and nature of the halogen atom on the quinazoline ring can dramatically alter its pharmacological profile. For instance, chloro-substituted quinazolines have been investigated for a range of activities. Studies have shown that chloro-substitution can lead to potent anti-inflammatory, anticancer, and antimicrobial agents. mdpi.comjapsonline.com The electron-withdrawing nature of the chlorine atom can modify the electron density of the quinazoline ring system, thereby influencing its interaction with molecular targets. This makes halogenated quinazolines a fertile ground for the design and discovery of new and improved therapeutic compounds.

Rationale for In-Depth Academic Investigation of 5-Chloro-2-phenylquinazoline

While various isomers of chloro-substituted quinazolines have been explored, the 5-chloro substitution pattern has emerged as a particularly promising area for investigation. Specific research into derivatives bearing a chlorine atom at the 5-position has revealed significant biological potential.

A key study highlighted that in a series of 2,4-diamino quinazoline analogues, the presence of a chlorine atom at position 5 resulted in superior growth inhibitory potency against several human gastrointestinal adenocarcinoma cell lines. nih.gov Furthermore, a review on the anti-inflammatory properties of quinazolines points to a "5-chloro-2-substituted-triazoloquinazoline derivative" as a potent anti-inflammatory agent, with activity comparable or superior to the reference drug ketoprofen. mdpi.com These findings strongly suggest that the 5-chloro substitution is a critical determinant for potent biological activity, providing a compelling rationale for a more focused investigation of this compound. The synthesis of quinazolinone derivatives from 5-chloro anthranilic acid further underscores the accessibility of precursors for developing compounds with this specific substitution pattern. ijpsr.comijpsr.com

Table 1: Reported Biological Activity of 5-Chloro-Quinazoline Derivatives This table is generated based on data from the text.

| Derivative Class | Reported Biological Activity | Reference |

|---|---|---|

| 5-Chloro-5,8-dideazaaminopterin (a 2,4-diamino quinazoline) | Superior growth inhibitory potency against human gastrointestinal adenocarcinoma cell lines. | nih.gov |

| 5-Chloro-2-substituted-triazoloquinazoline | Potent anti-inflammatory activity, ranging from more potent to equipotent to ketoprofen. | mdpi.com |

Overview of Current Research Gaps and Future Academic Pursuits for this compound

Despite the compelling evidence for the significance of the 5-chloro substituent, a survey of the scientific literature reveals a notable gap in research focused specifically on this compound. Much of the existing research on chloro-phenylquinazolines has centered on isomers with substitutions at the 4, 6, or 7-positions. This leaves the synthesis, comprehensive characterization, and systematic evaluation of the biological activities of the 5-chloro isomer as a significant unexplored area.

Future academic pursuits should be directed towards filling this knowledge void. Key research directions include:

Development of Efficient Synthetic Routes: Establishing optimized and scalable synthetic methodologies specifically for this compound. While precursors like 5-chloroanthranilic acid are available, direct and high-yield synthetic pathways to the target compound need to be developed and documented. ijpsr.com

Comprehensive Spectroscopic and Structural Analysis: Detailed characterization of the compound using modern analytical techniques (NMR, Mass Spectrometry, X-ray crystallography) to confirm its structure and provide data for computational modeling studies.

Systematic Biological Screening: A broad-based evaluation of the pharmacological potential of this compound. This should include, but not be limited to, its anticancer, anti-inflammatory, and antimicrobial properties, building upon the promising results seen in its derivatives. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues with modifications to the 2-phenyl ring while retaining the 5-chloro-quinazoline core. This would elucidate the structural requirements for optimal activity and guide the design of more potent and selective compounds.

Addressing these research gaps will not only expand the fundamental understanding of quinazoline chemistry but also potentially unlock new avenues for the development of novel therapeutic agents.

Structure

3D Structure

Properties

Molecular Formula |

C14H9ClN2 |

|---|---|

Molecular Weight |

240.69 g/mol |

IUPAC Name |

5-chloro-2-phenylquinazoline |

InChI |

InChI=1S/C14H9ClN2/c15-12-7-4-8-13-11(12)9-16-14(17-13)10-5-2-1-3-6-10/h1-9H |

InChI Key |

RXKCGGZTFAIQKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C3C(=N2)C=CC=C3Cl |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 5 Chloro 2 Phenylquinazoline and Its Derivatives

Classical and Contemporary Approaches to Quinazoline (B50416) Core Synthesis

The construction of the fundamental quinazoline ring system is a well-established field in heterocyclic chemistry, offering multiple pathways to this privileged scaffold. These methods range from traditional condensation reactions to advanced transition metal-catalyzed processes and environmentally conscious green chemistry protocols.

Cyclocondensation Reactions for Quinazoline Formation

Cyclocondensation reactions represent the classical and most direct route to the quinazoline core. These methods typically involve the formation of the pyrimidine (B1678525) ring by reacting a substituted aniline (B41778) precursor, such as a 2-aminobenzophenone (B122507) or a 2-aminobenzoic acid derivative, with a suitable reagent that provides the missing carbon and nitrogen atoms.

One common approach involves the reaction of 2-aminobenzophenones with nitrogen sources like ammonium (B1175870) acetate (B1210297). For instance, the reaction of 2-aminobenzophenone with aromatic aldehydes in the presence of ammonium acetate, catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP), yields 2-phenylquinazoline (B3120039) derivatives in good to excellent yields (67–98%). frontiersin.org Another variation employs a magnetic ionic liquid, butylmethylimidazolium (B1222432) tetrachloroferrate (Bmim[FeCl₄]), to catalyze the one-pot, solvent-free reaction of substituted aldehydes with 2-aminobenzophenones and ammonium acetate. frontiersin.org Catalyst- and solvent-free methods have also been developed, such as the three-component reaction of 2-aminoarylketones and trialkyl orthoesters with ammonium acetate, which provides quinazoline frameworks in high yields (79–94%). frontiersin.org

| Precursor(s) | Reagents/Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Aminobenzophenone, Aldehydes, NH₄OAc | DMAP | Mild conditions | 67-98% | frontiersin.org |

| 2-Aminobenzophenone, Aldehydes, NH₄OAc | Bmim[FeCl₄] (ionic liquid) | Solvent-free, moderate temperature | High | frontiersin.org |

| 2-Aminoarylketones, Trialkyl orthoesters, NH₄OAc | None (Catalyst- and solvent-free) | One-pot | 79-94% | frontiersin.org |

| ortho-Fluorobenzamides, Amides | Cs₂CO₃ | DMSO, 135 °C | Trace to high |

Transition Metal-Catalyzed Ring-Closing Strategies

In recent decades, transition metal catalysis has emerged as a powerful tool for constructing complex heterocyclic scaffolds like quinazolines, offering high efficiency and atom economy. researchgate.net Various metals, including palladium (Pd), copper (Cu), iron (Fe), and manganese (Mn), have been successfully employed.

These reactions often proceed through mechanisms such as acceptorless dehydrogenative coupling (ADC) or C-H bond functionalization. For example, manganese(I)-catalyzed ADC of 2-aminobenzyl alcohols with primary amides produces 2-substituted quinazolines in 58–81% yields. researchgate.net Similarly, a robust and reusable α-MnO₂ heterogeneous catalyst can be used for the synthesis of quinazolines from 2-aminobenzylamines and alcohols. researchgate.net

Copper-catalyzed methods are also prevalent. One such protocol involves a one-pot, three-component annulation of benzaldehydes, benzylamines, and anilines to form quinazoline derivatives. Current time information in Bangalore, IN. Palladium-catalyzed reactions, such as the carbonylative cyclization of N-arylpyridin-2-amines, provide routes to fused quinazolinone systems.

| Catalyst System | Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Mn(I) complex | Acceptorless Dehydrogenative Coupling (ADC) | 2-Aminobenzyl alcohols, Primary amides | Phosphine-free ligand system | researchgate.net |

| α-MnO₂ | Heterogeneous Catalysis | 2-Aminobenzylamines, Alcohols | Reusable catalyst, uses TBHP as oxidant | researchgate.net |

| CuCl/DABCO/4-HO-TEMPO | Oxidative Dehydrogenation | Aldehyde, Benzylamine | First use of this copper system for quinazolines | Current time information in Bangalore, IN. |

| FeCl₂ | sp³ C-H Oxidation/C-N Formation | 2-Alkylamino N-H ketimines | Uses TBHP as terminal oxidant | Current time information in Bangalore, IN. |

| Pd/C | Carbonylative Cyclization | N-Arylpyridin-2-amines | C-H activation, uses DMF as CO source |

Green Chemistry Approaches in Quinazoline Synthesis

The principles of green chemistry have been increasingly applied to quinazoline synthesis to develop more sustainable and environmentally friendly methods. These approaches focus on using non-toxic solvents, reducing waste, and improving energy efficiency.

A notable green method is the use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea. google.comnih.gov These solvents can be used in the two-step synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones from benzoxazinone (B8607429) and amines. google.comnih.gov Microwave-assisted synthesis is another key green technique, often used to accelerate reactions and improve yields. For example, 3-substituted-quinazolin-4(3H)-ones can be synthesized in a one-pot reaction of anthranilic acid, amines, and an orthoester in a microwave reactor. google.comnih.gov

Other green strategies include using air as a benign oxidant, as demonstrated in the CsOH-mediated direct aerobic oxidative cyclocondensation of 2-aminoarylmethanols with nitriles. rroij.com Furthermore, the development of catalyst- and solvent-free reactions, often under thermal conditions or with microwave irradiation, represents a significant advancement in the eco-friendly synthesis of quinazolines. frontiersin.org

Regioselective Functionalization Techniques for 5-Chloro-2-phenylquinazoline Scaffolds

Introducing a chlorine atom specifically at the C-5 position of the 2-phenylquinazoline scaffold requires precise control of regioselectivity. This can be achieved either by direct chlorination of the pre-formed quinazoline ring or by constructing the ring from a precursor that already contains the chlorine atom at the desired position.

Precursor-Based Syntheses for C-5 Chlorination

A more reliable and common strategy to ensure the regioselective placement of the chlorine atom at the C-5 position is to begin the synthesis with a precursor that is already chlorinated in the correct location. For the synthesis of this compound, a suitable starting material would be a 1-amino-2-benzoyl-3-chlorobenzene derivative or, more commonly, a derivative of 2-amino-6-chlorobenzoic acid.

The synthesis can be envisioned starting from 2-amino-6-chlorobenzoic acid chemicalbook.comchemicalbook.com or 2-amino-6-chlorobenzonitrile. The general synthesis of 2-aminobenzophenones from anthranilic acids involves protection of the amino group, conversion to the acid chloride, and subsequent Friedel-Crafts reaction. asianpubs.orgnih.gov Alternatively, 2-aminobenzonitriles can react with Grignard reagents to yield 2-aminobenzophenones. asianpubs.org

Following the formation of the key intermediate, 2-amino-6-chlorobenzophenone (B3272233), cyclization can be achieved. For example, reacting the 2-amino-6-chlorobenzophenone with benzaldehyde (B42025) and ammonium acetate under various catalytic or thermal conditions would lead to the formation of the desired this compound. This precursor-based approach provides unambiguous control over the position of the chloro substituent. While the synthesis of many 6-chloro and 7-chloro quinazoline derivatives from their corresponding chlorinated precursors is well-documented google.comjapsonline.comnih.gov, the specific synthesis of the 5-chloro isomer follows the same logical synthetic design.

Compound Index

| Compound Name |

|---|

| This compound |

| 2-Aminobenzophenone |

| Ammonium acetate |

| 4-(N,N-dimethylamino)pyridine (DMAP) |

| Butylmethylimidazolium tetrachloroferrate (Bmim[FeCl₄]) |

| Trialkyl orthoester |

| ortho-Fluorobenzamide |

| Cesium carbonate (Cs₂CO₃) |

| Dimethyl sulfoxide (B87167) (DMSO) |

| 2-Aminobenzyl alcohol |

| 2-Aminobenzylamine |

| tert-Butyl hydroperoxide (TBHP) |

| 4-Hydroxy-TEMPO (4-HO-TEMPO) |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) |

| 2-Alkylamino N-H ketimine |

| N-Arylpyridin-2-amine |

| Dimethylformamide (DMF) |

| Choline chloride |

| Urea |

| Benzoxazinone |

| Anthranilic acid |

| 2-Aminoarylmethanol |

| Trihaloisocyanuric acid |

| N-(8-quinolinyl) amide |

| 2-Amino-6-chlorobenzoic acid |

| 2-Amino-6-chlorobenzonitrile |

| 2-Amino-6-chlorobenzophenone |

Advanced Derivatization and Functionalization of this compound

Modifications of the Phenyl Substituent at C-2

The phenyl group at the C-2 position of the quinazoline ring offers a versatile site for structural modifications to modulate the biological activity of the resulting compounds. The introduction of various substituents on this phenyl ring can significantly influence the molecule's steric and electronic properties. sioc-journal.cn

Research has shown that the position of substituents on the C-2 phenyl ring can direct the outcome of subsequent reactions, such as N- versus O-alkylation of the quinazolin-4(3H)-one tautomer. sioc-journal.cn For instance, ortho-substituted phenyl groups tend to favor N-alkylation, whereas meta- or para-substituents predominantly lead to O-alkylation, highlighting the critical role of steric hindrance in directing the reaction pathway. sioc-journal.cn

A variety of substituted benzoyl chlorides or benzaldehydes can be employed in the initial synthesis of 2-phenylquinazolines to introduce desired functional groups onto the phenyl ring. sioc-journal.cnrsc.org These modifications are integral in the design of new derivatives with tailored pharmacological profiles.

Introduction of Heterocyclic Moieties onto the Quinazoline Nucleus

The introduction of additional heterocyclic rings onto the this compound scaffold is a widely employed strategy to enhance biological activity and explore new chemical space. These heterocyclic moieties can be attached at various positions of the quinazoline nucleus, most commonly at the C-4 position.

One common approach involves the nucleophilic substitution of a leaving group, such as a chlorine atom at the C-4 position, with a nitrogen-containing heterocycle. The Buchwald-Hartwig N-arylation is an effective method for this transformation, creating a C-N bond between the quinazoline C-4 and various amines, including cyclic amines like piperazine (B1678402) or morpholine. rroij.com Palladium catalysts, such as Pd(PPh₃)₄, in the presence of a suitable ligand like Xantphos and a base like cesium carbonate, facilitate this reaction. rroij.com

Another strategy is the Sonogashira cross-coupling reaction, which allows for the introduction of alkynyl groups at the C-4 position. rroij.comrroij.com These alkynylated quinazolines can then undergo further transformations, such as 1,3-dipolar cycloaddition with azides to form a 1,2,3-triazole ring, thereby attaching a five-membered heterocycle to the quinazoline core. rroij.comrroij.com

Furthermore, hydrazine (B178648) derivatives of 2-phenylquinazoline can be condensed with various isatins to form isatin-quinazoline hybrids, introducing an indole-based moiety. nih.gov Similarly, reaction with substituted aldehydes can lead to the formation of Schiff bases, linking other heterocyclic systems via an azomethine bridge. rroij.com

Formation of Hybrid Molecular Architectures Incorporating the this compound Unit

The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, has gained significant traction in drug discovery. The this compound scaffold is an attractive component for the design of such hybrid molecules.

Hybrid compounds have been synthesized by linking the this compound moiety to other biologically active heterocyclic systems. For example, quinazoline-sulfonamide hybrids have been prepared by reacting 4-chloro-2-phenylquinazoline (B1330423) with various sulfonamides. mdpi.com This reaction typically proceeds via nucleophilic substitution of the C-4 chloro group. mdpi.com

Chemical Reactivity and Mechanistic Transformation Pathways of 5 Chloro 2 Phenylquinazoline

Reactivity Profiling of the C-Cl Bond at the C-5 Position (Extrapolating from other halogenated quinazolines)

The reactivity of a carbon-halogen bond (C-X) on the quinazoline (B50416) scaffold is significantly influenced by its position. Generally, in transition metal-mediated cross-coupling reactions for aryl/heteroaryl halides, the order of reactivity is C-I > C-Br >> C-Cl. nih.gov This allows for selective coupling with iodides or bromides in the presence of chlorides. nih.govresearchgate.net

However, the C-Cl bond at the C-4 position of the quinazoline ring is highly activated due to the α-nitrogen effect. nih.govresearchgate.netmdpi.com This effect makes the C-4 position more electrophilic and susceptible to nucleophilic attack and oxidative addition of palladium catalysts. nih.govresearchgate.netmdpi.com In contrast, the C-Cl bond at the C-5 position, being on the benzene (B151609) portion of the quinazoline, does not experience this same level of activation. Its reactivity is more akin to a standard aryl chloride.

Theoretical calculations on 6-bromo-2,4-dichloroquinazoline (B10380) revealed that the bond dissociation energy of the C(4)-Cl bond is higher than that of the Csp²-Br bond. nih.govresearchgate.netmdpi.com Despite this, the C(4)-Cl bond shows increased reactivity due to the electronic activation conferred by the adjacent nitrogen atom. Extrapolating from this, the C-Cl bond at the C-5 position in 5-Chloro-2-phenylquinazoline would be expected to be less reactive than a halogen at the C-4 position but more comparable in reactivity to other aryl chlorides.

Electrophilic and Nucleophilic Substitution Reactions on the Quinazoline Ring

The quinazoline ring system exhibits distinct reactivity towards electrophilic and nucleophilic substitution.

Electrophilic Substitution: The pyrimidine (B1678525) ring is generally resistant to electrophilic substitution, while the benzene ring is more susceptible. wikipedia.org Theoretical considerations and experimental evidence indicate that the order of reactivity for electrophilic substitution on the quinazoline ring is 8 > 6 > 5 > 7. nih.govwikipedia.orgscispace.comwisdomlib.org Therefore, for this compound, electrophilic attack would be least favored at the pyrimidine ring and would likely occur at the C-8 position of the benzene ring. Nitration is a known electrophilic substitution reaction for quinazoline, yielding 6-nitroquinazoline (B1619102) under specific conditions. nih.govscispace.comwisdomlib.org

Nucleophilic Substitution: The pyrimidine ring, particularly at the C-2 and C-4 positions, is susceptible to nucleophilic substitution, especially when substituted with a good leaving group like a halogen. wikipedia.org The C-4 position is particularly reactive towards nucleophiles. nih.govscispace.comwisdomlib.org Numerous studies have demonstrated the regioselective nucleophilic aromatic substitution (SNAr) at the C-4 position of 2,4-dichloroquinazolines with various amines. mdpi.com In the context of this compound, while the C-5 chloro group is on the benzenoid ring and less activated towards traditional SNAr compared to halogens at C-4, it can still undergo substitution under forcing conditions or through metal-catalyzed processes.

Role of the Phenyl Group in Modulating Reactivity

Electronic Effects: The phenyl group can exert both inductive and resonance effects. Depending on the substituents on the phenyl ring itself, it can either donate or withdraw electron density from the quinazoline core. Electron-donating groups on the phenyl ring can increase the electron density of the quinazoline system, potentially affecting the rates and regioselectivity of substitution reactions. rsc.org Conversely, electron-withdrawing groups can decrease the electron density. rsc.orgchim.it

Steric Effects: The steric bulk of the phenyl group can hinder the approach of reagents to the adjacent C-2 position and the N-3 atom. This can influence the regioselectivity of certain reactions.

Stabilization: The phenyl group is essential for the inhibitory potential of some quinazolinone derivatives against enzymes like dihydrofolate reductase (DHFR). rsc.org This suggests that the phenyl ring plays a crucial role in the binding of these molecules to biological targets, likely through π-π stacking and other non-covalent interactions.

Studies on quinazolinone-based hybrids have shown that the orientation and substitution pattern of the phenyl ring are critical for biological activity. rsc.org For instance, electron-donating groups at the para position of the phenyl ring were found to decrease the inhibitory potential of certain DHFR inhibitors. rsc.org

Advanced Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated quinazolines, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.netnih.goveie.gr

Sonogashira Coupling Investigations at C-4 and C-6 Positions (Analogous to related quinazolines)

The Sonogashira cross-coupling reaction, which forms a Csp²-Csp bond between an aryl halide and a terminal alkyne, is a widely used method for the alkynylation of quinazolines. nih.govresearchgate.netmdpi.com This reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst. nih.govmdpi.com

Table 1: Examples of Sonogashira Coupling on Halogenated Quinazolines (Analogous Systems)

| Quinazoline Substrate | Alkyne | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 2-Amino-5-iodobenzamide | Terminal Acetylenes | 10% Pd/C, PPh₃, CuI | 5-Alkynyl-2-aminobenzamides | nih.govmdpi.com |

| 4-Chloro-6-iodoquinazoline | Propargyl alcohol | PdCl₂(PPh₃)₂, dppf, CuI | 6-Alkynyl-4-chloroquinazoline | researchgate.net |

Suzuki-Miyaura Cross-Coupling Studies

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming Csp²-Csp² bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. nih.govrsc.orgtcichemicals.com This reaction has been extensively applied to halogenated quinazolines to synthesize poly-substituted derivatives. nih.govresearchgate.net

Similar to Sonogashira coupling, the reactivity of the halogen in Suzuki-Miyaura reactions on quinazolines is position-dependent. The C-4 position is highly activated. However, Suzuki-Miyaura coupling can also be achieved at other positions, including C-6. For example, 6-bromo/chloro-2-cyclopropyl-3-((pyridin-3-yl)methyl)quinazolin-4(3H)-one has been successfully coupled with various aryl-, heteroaryl-, and alkylboronic acids. nih.gov A study on the cross-coupling of 4-chloro-2-phenylquinazoline (B1330423) with phenylmagnesium chloride, a Kumada-type coupling, afforded 2,4-diphenylquinazoline, demonstrating the reactivity of the C-4 chloro group. nih.govresearchgate.net Given the lower reactivity of the C-5 chloro group, more forcing conditions or highly active catalyst systems would likely be required for the Suzuki-Miyaura coupling of this compound.

Table 2: Examples of Suzuki-Miyaura Coupling on Halogenated Quinazolines (Analogous Systems)

| Quinazoline Substrate | Boronic Acid/Ester | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 6,8-Dibromo-2-aryl-2,3-dihydroquinazolin-4(1H)-ones | Arylboronic acids | PdCl₂(PPh₃)₂, Xphos | 2,6,8-Triaryl-2,3-dihydroquinazolin-4(1H)-ones | nih.gov |

| 6-Bromo/chloro-2-cyclopropyl-3-((pyridin-3-yl)methyl)quinazolin-4(3H)-one | Aryl-, heteroaryl-, and alkylboronic acids | Not specified | 2-Cyclopropyl-6-substituted-3-((pyridin-3-yl)methyl)quinazolin-4(3H)-one | nih.gov |

Buchwald-Hartwig Amination and N-Arylation Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction has become a cornerstone of modern organic synthesis for the preparation of aryl amines. wikipedia.orgreddit.com

The application of Buchwald-Hartwig amination to halogenated quinazolines has been well-documented. researchgate.net The reactivity of the C-X bond follows a similar trend as in other cross-coupling reactions, with the C-4 position being highly activated. researchgate.net However, amination at other positions on the quinazoline ring is also possible. For instance, direct SNAr amination at the C-6 position of a quinazoline ring has been reported. nih.gov

For this compound, a Buchwald-Hartwig amination would be a viable method for introducing an amino group at the C-5 position. The choice of palladium catalyst and ligand would be crucial for achieving good yields, especially given the generally lower reactivity of aryl chlorides compared to bromides and iodides. wikipedia.org Modern, sterically hindered phosphine (B1218219) ligands have been developed that are highly effective for the coupling of aryl chlorides. wikipedia.org Alternatively, under certain conditions, a transition-metal-free SNAr reaction can be achieved with reactive heteroaryl chlorides like those in the quinazoline series. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,4-dichloroquinazolines |

| 6-nitroquinazoline |

| 6-bromo-2,4-dichloroquinazoline |

| 2,4-diphenylquinazoline |

| 6-iodoquinazolines |

| 6,7-disubstituted-4-chloroquinazolines |

| 6-bromo/chloro-2-cyclopropyl-3-((pyridin-3-yl)methyl)quinazolin-4(3H)-one |

| 2-Amino-5-iodobenzamide |

| 5-Alkynyl-2-aminobenzamides |

| 4-Chloro-6-iodoquinazoline |

| 6-Alkynyl-4-chloroquinazoline |

| 6,7-Disubstituted-4-chloroquinazoline |

| 4-Alkynylquinazolines |

| 6,8-Dibromo-2-aryl-2,3-dihydroquinazolin-4(1H)-ones |

| 2,6,8-Triaryl-2,3-dihydroquinazolin-4(1H)-ones |

| 2-Cyclopropyl-6-substituted-3-((pyridin-3-yl)methyl)quinazolin-4(3H)-one |

| 4-Chloro-2-trichloromethylquinazoline |

Oxidation and Reduction Pathways of the Quinazoline Core

The chemical reactivity of the this compound core is characterized by its susceptibility to both oxidation and reduction reactions. These transformations primarily involve the nitrogen atoms within the quinazoline ring system, leading to the formation of N-oxides or the reduction of the heterocyclic system.

Oxidation of the Quinazoline Core

The primary oxidation pathway for the quinazoline scaffold involves the N-oxidation of one of the ring's nitrogen atoms. The N3 position is often susceptible to oxidation, forming a quinazoline 3-oxide. This transformation introduces a new functional group that can significantly alter the molecule's electronic properties and subsequent reactivity.

Strong oxidizing agents can be employed, but their use may lead to the formation of by-products. semanticscholar.org A more controlled oxidation has been demonstrated on structurally similar compounds. For instance, the oxidation of 6-chloro-2-(chloromethyl)-3,4-dihydro-4-phenylquinazoline using a 50% hydrogen peroxide (H₂O₂) solution in methanol (B129727) results in the formation of 6-chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide. researchgate.netiucr.org This reaction proceeds by stirring the reactants at room temperature, with the temperature maintained below 313 K, for several hours. iucr.org The formation of the N-oxide is a critical transformation, as these intermediates can be used for further functionalization of the quinazoline ring. chim.it

Table 1: Oxidation of a Substituted Phenylquinazoline Derivative

| Starting Material | Reagent | Product | Reference |

| 6-chloro-2-(chloromethyl)-3,4-dihydro-4-phenylquinazoline | Hydrogen Peroxide (H₂O₂) | 6-chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide | researchgate.netiucr.org |

Reduction of the Quinazoline Core

Reduction pathways for the quinazoline system can involve either the deoxygenation of a previously formed N-oxide or the reduction of the heterocyclic ring itself.

The deoxygenation of quinazoline N-oxides is a common reduction reaction that restores the parent quinazoline structure. This can be achieved using various reducing agents. For example, the deoxygenation of 4-methyl-2-phenylquinazoline (B8505305) 3-oxide has been successfully carried out using zinc (Zn) powder. semanticscholar.org Other catalytic systems, such as Raney Nickel, have also been employed for the deoxygenation of quinazoline N-oxides. semanticscholar.org These reactions effectively remove the oxygen atom from the N3 position, reverting the molecule to its neutral quinazoline form.

Table 2: Deoxygenation of a Substituted 2-Phenylquinazoline (B3120039) 3-Oxide

| Starting Material | Reagent | Product | Reference |

| 4-methyl-2-phenylquinazoline 3-oxide | Zinc (Zn) | 4-methyl-2-phenylquinazoline | semanticscholar.org |

| Quinazoline 3-oxide derivatives | Raney Nickel | Quinazoline derivatives | semanticscholar.org |

Furthermore, the quinazoline ring system can undergo reduction through methods such as catalytic hydrogenation. researchgate.net While often employed for the reduction of substituents on the quinazoline scaffold, such as nitro groups or the removal of halogen atoms, catalytic hydrogenation can also affect the heterocyclic core under specific conditions, potentially leading to dihydroquinazoline (B8668462) derivatives. researchgate.netmdpi.com The precise outcome of the reduction depends heavily on the chosen catalyst, solvent, and reaction conditions. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) is a standard method for reducing nitro groups on the benzene portion of the quinazoline system to amines.

Molecular Interactions and Mechanistic Research Involving 5 Chloro 2 Phenylquinazoline

Elucidation of Ligand-Target Engagement Mechanisms

The effectiveness of a compound is rooted in its ability to bind to specific biological targets and elicit a functional response. Research has focused on identifying these targets and characterizing the nature of the interaction.

Derivatives of the 2-phenylquinazoline (B3120039) scaffold have been identified as potent inhibitors of several key protein families. A primary focus has been on receptor tyrosine kinases (RTKs), which are crucial in cellular signaling pathways that can drive tumor growth when dysregulated. Molecular targets for compounds derived from the 4-chloro-2-phenylquinazoline (B1330423) scaffold include Platelet-Derived Growth Factor Receptor Beta (PDGFR-β), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR).

Molecular docking studies have been instrumental in characterizing these interactions. For instance, derivatives have been docked into the active sites of kinases like PI3K-α, B-Raf, and VEGFR-2 to understand their binding modes. tandfonline.com In a notable study, a new class of anilinoquinazoline (B1252766) inhibitors demonstrated high affinity and specificity for the tyrosine kinase domain of the c-Src enzyme. acs.org

Beyond mammalian enzymes, phenylquinazoline compounds have also been shown to interact with plant hormone receptors. One such compound was identified as an antagonist for the Arabidopsis cytokinin receptor CRE1. oup.com In another example, a quinazolinedione derivative, designed from an N-phenylanthranilic acid pharmacophore, was found to bind within the cavity of DAD2, the petunia strigolactone receptor, as confirmed by X-ray crystal structure analysis. portlandpress.com This highlights the versatility of the quinazoline (B50416) scaffold in targeting diverse protein structures.

| Target Class | Specific Target | Organism/System | Reference |

|---|---|---|---|

| Receptor Tyrosine Kinase (RTK) | EGFR | Human Cancer Cells | researchgate.net |

| Receptor Tyrosine Kinase (RTK) | VEGFR-2 | Human Cancer Cells | tandfonline.com |

| Receptor Tyrosine Kinase (RTK) | PDGFR-β | Human Cancer Cells | |

| Non-receptor Tyrosine Kinase | c-Src | Human Cancer Cells | acs.org |

| Lipid Kinase | PI3K-α | Human Cancer Cells | tandfonline.com |

| Lipid Kinase | PI3Kδ | Human Cells | google.com |

| Serine/Threonine Kinase | B-Raf | Human Cancer Cells | tandfonline.com |

| Plant Hormone Receptor | CRE1 (Cytokinin Receptor) | Arabidopsis | oup.com |

| Plant Hormone Receptor | DAD2 (Strigolactone Receptor) | Petunia | portlandpress.com |

The mechanism by which these compounds exert their effects is primarily through the inhibition of their molecular targets. For instance, a phenylquinazoline compound was found to act as a non-competitive antagonist, inhibiting the binding of the natural ligand to the CRE1 cytokinin receptor. oup.com This non-competitive action was demonstrated by kinetic analyses showing that the compound reduced the saturation level of ligand binding. oup.com

In the case of strigolactone receptors, a quinazolinedione derivative functioned as a competitive antagonist. portlandpress.com Interestingly, its binding mode, as revealed by crystallography, was different from what was predicted by in-silico docking, highlighting a novel inhibition mechanism where the antagonist locks the receptor's activation loop in an inactive state, preventing activation. portlandpress.com The inhibition of RTKs by these compounds disrupts signaling pathways that are essential for the proliferation and survival of cancer cells.

Identification of Molecular Targets and Binding Site Characterization

Studies of Cellular Signaling Pathway Modulation

By engaging with specific molecular targets, 5-Chloro-2-phenylquinazoline and its analogs can perturb entire cellular signaling networks, leading to significant changes in cell behavior, including proliferation, cell cycle progression, and survival.

The inhibition of protein kinases is a primary mechanism of action for many quinazoline derivatives. researchgate.net Compounds derived from 4-chloro-2-phenylquinazoline effectively inhibit RTKs, thereby disrupting the signaling cascades that promote tumor growth. Research has shown that derivatives can inhibit PI3K-α, B-Raf, and VEGFR-2, key enzymes involved in cell proliferation, development, and survival. tandfonline.com The phosphatidylinositol 3-kinase (PI3K) pathway, in particular, is a critical regulator of the PI3K/AKT/mTOR pathway, and its dysregulation is linked to uncontrolled cell growth. tandfonline.com Specific quinazolinones have also been developed as selective inhibitors of the PI3K delta (PI3Kδ) isoform, which is important in immunity and inflammation. google.com

A significant consequence of modulating kinase signaling pathways is the disruption of the cell cycle. One study demonstrated that a derivative of 4-chloro-2-phenylquinazoline caused a significant arrest of the cell cycle at the G2/M phase in MGC-803 gastric cancer cells. mdpi.com This was accompanied by a dose-dependent decrease in the percentage of cells in the G1 phase. mdpi.com Other studies on related quinazolinone derivatives have also observed cell cycle arrest at the G1 phase in different cancer cell lines. researchgate.net This ability to halt cell cycle progression is a key component of the anti-proliferative effects of these compounds.

In addition to halting the cell cycle, derivatives of this compound have been shown to induce programmed cell death, or apoptosis. The induction of apoptosis often occurs through the mitochondrial pathway. This involves the modulation of the Bcl-2 family of proteins, which are crucial regulators of apoptosis.

Studies have shown that treatment with a derivative of 4-chloro-2-phenylquinazoline resulted in the down-regulation of the anti-apoptotic proteins Bcl-2 and Mcl-1, while simultaneously up-regulating the pro-apoptotic protein Bax. mdpi.com This shift in the balance of Bcl-2 family proteins leads to mitochondrial dysfunction and the release of cytochrome c, which in turn activates caspases. researchgate.net The activation of executioner caspases ultimately leads to the cleavage of key cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. mdpi.comresearchgate.net Further research confirms that novel phenylquinazoline derivatives can induce apoptosis specifically by targeting these pro-survival members of the BCL-2 family. nih.gov

| Protein | Family/Role | Observed Effect | Reference |

|---|---|---|---|

| Bcl-2 | Anti-apoptotic | Down-regulated/Decreased | mdpi.comresearchgate.net |

| Mcl-1 | Anti-apoptotic | Down-regulated/Decreased | mdpi.com |

| Bax | Pro-apoptotic | Up-regulated/Increased | mdpi.com |

| Cytochrome c | Mitochondrial protein, Apoptosome component | Enhanced cytosolic levels | researchgate.net |

| Caspase-3 | Executioner caspase | Altered levels (activated) | researchgate.net |

| Caspase-9 | Initiator caspase | Altered levels (activated) | researchgate.net |

| Cleaved PARP | Apoptosis marker | Up-regulated/Increased | mdpi.comresearchgate.net |

Structure Activity Relationship Sar and Advanced Computational Studies of 5 Chloro 2 Phenylquinazoline Analogs

Systematic Design Principles for SAR Investigations

Systematic design in medicinal chemistry involves the methodical alteration of a lead compound's structure to map out the chemical features essential for its biological function. For 5-Chloro-2-phenylquinazoline analogs, SAR investigations have primarily focused on three key areas: the position of halogen substituents on the quinazoline (B50416) ring, the nature of substituents on the C-2 phenyl ring, and modifications to the core nitrogen atoms.

The position of halogen atoms on the quinazoline core is a critical determinant of biological activity. While the parent compound focuses on a C-5 chlorine, studies on various quinazoline derivatives show that shifting the halogen to other positions can significantly modulate efficacy. For instance, research on analgesic and anti-inflammatory quinazolines revealed that a 6-chloro-2-phenylquinazoline (B11867208) derivative exhibited significant activity, whereas substitutions at the C-7 and C-8 positions with chlorine did not lead to an increase in analgesic effects. mdpi.com In other studies, the presence of halogens at the C-6 position has been noted as favorable for promoting antimicrobial and anticancer activities. tandfonline.comnih.gov Specifically, in the context of anticancer agents targeting tyrosine kinases, electron-donating groups at the C-6 and/or C-7 positions were found to enhance the binding activity of the quinazoline system. mdpi.com The introduction of an electron-withdrawing group, such as chlorine, at the C-4 position has also been shown to enhance the inhibitory activity of certain quinazoline analogs. tandfonline.comnih.gov The 5-chloro-2-substituted-triazoloquinazoline derivatives, in particular, have been reported as potent anti-inflammatory agents. mdpi.com

Table 1: Effect of Halogen Positional Isomerism on Quinazoline Activity

| Position of Halogen | Observed Effect on Activity | Therapeutic Area Context | Reference |

|---|---|---|---|

| C-4 | Enhances activity (if an electron-withdrawing group) | Tyrosine Kinase Inhibition, Anticancer | tandfonline.comnih.gov |

| C-5 | Reported potent activity | Anti-inflammatory | mdpi.com |

| C-6 | Favorable for activity; enhances binding | Antimicrobial, Anticancer, Analgesic | mdpi.comtandfonline.comnih.govmdpi.com |

| C-7 | Substitution did not increase activity in some models | Analgesic | mdpi.com |

Substituents on the C-2 phenyl ring introduce electronic and steric variations that directly influence the molecule's interaction with its biological target. SAR studies have demonstrated that even minor changes to this part of the scaffold can lead to significant differences in potency. For certain 2-phenylquinazolinone derivatives evaluated for analgesic and anti-inflammatory properties, the most effective compounds were those with either an unsubstituted C-2 phenyl ring or one bearing small substituents like chlorine (Cl) or a methyl group (CH₃). encyclopedia.pubresearchgate.net This suggests that bulky groups on the C-2 phenyl ring may be detrimental to activity, likely due to steric hindrance at the binding site. encyclopedia.pub In a series of 1,3,5-triazine (B166579) and 2-phenylquinazoline (B3120039) derivatives tested for anticancer activity, the presence of a chlorine atom on the C-2 phenyl ring generally increased the cytotoxic effect. tandfonline.com

Table 2: Influence of C-2 Phenyl Ring Substituents on Activity

| Substituent Type | Example | Effect on Activity | Reference |

|---|---|---|---|

| Unsubstituted | -H | Effective in some models, suggests a constrained binding pocket | encyclopedia.pubresearchgate.net |

| Small, Sterically Non-demanding | -Cl, -CH₃ | Maintained or increased activity | encyclopedia.pubresearchgate.net |

| Halogen (Electronic Effect) | -Cl | Increased anticancer activity in specific series | tandfonline.com |

| Large/Bulky Groups | Not specified | Generally decreases activity due to steric hindrance | encyclopedia.pub |

The two nitrogen atoms (N-1 and N-3) of the quinazoline core are fundamental to its chemical character and biological function, often acting as hydrogen bond acceptors. mdpi.comnih.gov SAR studies of quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors have consistently highlighted the importance of these nitrogens in anchoring the molecule within the ATP-binding site of the kinase. nih.gov Specifically, the N-1 atom frequently forms a crucial hydrogen bond with the backbone of key methionine residues (e.g., Met793), while the N-3 atom can interact with threonine residues via a water bridge. nih.govfrontiersin.org These interactions are critical for tight binding and potent inhibition. nih.gov More drastic modifications, such as replacing a core nitrogen atom with carbon to create a quinoline (B57606) scaffold, have also been explored. This fundamental change in the heterocyclic core alters the electronic properties and hydrogen-bonding capacity of the molecule, leading to a distinct SAR profile and, in some cases, a shift in target selectivity. nih.gov

Electronic and Steric Effects of Substituents on the C-2 Phenyl Ring

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activities, enabling the prediction of efficacy for novel, untested molecules. acs.orgnih.gov For quinazoline derivatives, both 2D and 3D-QSAR models have been successfully developed to predict their anticancer potential against targets like EGFR and ErbB-2. nih.govfrontiersin.orgacs.org These models are built using a "training set" of molecules with known activities and validated using an external "test set". frontiersin.orgacs.org

The statistical robustness of a QSAR model is assessed by several parameters, including the squared correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the predictive correlation coefficient for the external test set (pred_r²). nih.gov For example, a 3D-QSAR study on EGFR inhibitors yielded a CoMFA model with a q² of 0.608 and an R² of 0.979, indicating a strong internal predictive ability. frontiersin.org Another MLR-QSAR model for ErbB-2 inhibitors was found to be statistically significant with a q² of 0.915 and a pred_r² of 0.6170. nih.gov

These models identify key molecular descriptors—such as electronic, steric, and topological properties—that govern biological activity. nih.govnih.gov The resulting 3D contour maps from CoMFA and CoMSIA analyses can visualize regions where, for instance, bulky groups or electronegative substituents would be favorable or unfavorable for activity, thereby guiding the design of more potent inhibitors. frontiersin.org

Table 3: Example of Statistical Parameters from a 3D-QSAR (CoMFA) Study on Quinazoline Analogs

| Parameter | Value | Description | Reference |

|---|---|---|---|

| q² (Cross-validated r-squared) | 0.608 | Indicates the internal predictive ability of the model. | frontiersin.org |

| R²_ncv (Non-cross-validated r-squared) | 0.979 | Measures the goodness of fit for the training set data. | frontiersin.org |

| F-value | 257.401 | Represents the statistical significance of the model. | frontiersin.org |

| SEE (Standard Error of Estimate) | 0.1126 | Measures the deviation of predicted values from experimental values. | frontiersin.org |

| Steric Contribution | 51% | The percentage contribution of steric fields to the model's predictive power. | frontiersin.org |

| Electrostatic Contribution | 49% | The percentage contribution of electrostatic fields to the model's predictive power. | frontiersin.org |

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interactions between a ligand (like this compound) and its macromolecular target at an atomic level. researchgate.netresearchgate.netnih.gov These methods provide critical insights that complement experimental SAR data.

Molecular docking predicts the preferred orientation and conformation of a ligand when it binds to a receptor's active site. researchgate.net For quinazoline derivatives, docking studies have been instrumental in elucidating their binding modes with various protein kinases, such as EGFR. frontiersin.org These simulations can precisely map the key interactions, such as the hydrogen bonds formed between the quinazoline N-1 and N-3 atoms and amino acid residues in the hinge region of the kinase domain. nih.govfrontiersin.org

For instance, docking studies have confirmed that the quinazoline nitrogen atoms participate in common hydrogen bond interactions within the hinge region of EGFR. frontiersin.org MD simulations further enhance these findings by modeling the dynamic nature of the ligand-receptor complex over time, revealing the stability of these interactions and any conformational changes that may occur upon binding. frontiersin.org The binding energy, often calculated as a score (e.g., re-rank score), can be used to rank potential inhibitors, with lower energy scores typically indicating a more favorable interaction. researchgate.net These computational predictions of ligand-macromolecule binding modes are invaluable for understanding the structural basis of inhibition and for the rational design of new compounds with enhanced affinity and selectivity. researchgate.netresearchgate.net

Elucidation of Conformational Dynamics in Biological Milieus

The conformational dynamics of this compound analogs in biological environments are critical for their interaction with molecular targets. Molecular dynamics (MD) simulations can be employed to investigate the interactions between these molecules and their biological surroundings, such as water molecules or receptor binding sites. researchgate.net These simulations can reveal which atoms of the molecule have the most pronounced interactions, providing insights into its behavior in a biological milieu. researchgate.net

For instance, studies on related quinazoline derivatives have shown that substitutions on the quinazoline core can significantly influence their conformational preferences and, consequently, their biological activity. nih.govacs.org Molecular dynamics simulations of some quinazoline derivatives bound to enzymes like EGFR and VEGFR-2 have shown that these ligands can induce structural rearrangements in the proteins. rsc.org The analysis of root mean square deviation (RMSD) in these simulations indicates the stability of the protein-ligand complex and any conformational changes occurring during the interaction. rsc.org

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the properties of this compound and its derivatives. researchgate.netmui.ac.ir DFT methods, such as B3LYP with various basis sets (e.g., 6-31G*, 6-311G(d,p)), are commonly used to optimize the ground-state geometries and calculate various electronic properties. mui.ac.iracs.org These calculations provide a theoretical framework to complement experimental findings. acs.org

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the electronic properties and reactivity of molecules. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. acs.org A smaller energy gap suggests a higher reactivity and the possibility of intramolecular charge transfer. researchgate.net

For analogs of this compound, DFT calculations have been used to determine the HOMO and LUMO energies. mdpi.com In some 2-aryl-4-chloro-6-iodoquinazolines, the HOMO is typically localized over the entire molecule, while the LUMO is concentrated on the quinazoline moiety, representing π and π* orbitals, respectively. mdpi.com The HOMO-LUMO gap for these compounds was found to be around 6 eV. mdpi.com

Global reactivity descriptors, which are derived from FMO energies, provide further insights into the molecule's chemical behavior. acs.org These descriptors include:

Electron Affinity (A): -ELUMO

Ionization Potential (I): -EHOMO

Electronegativity (χ): (I + A) / 2

Hardness (η): (I - A) / 2

Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ2 / (2η), where μ is the electronic chemical potential (μ ≈ -χ). mui.ac.ir

Reactivity Predictions and Reaction Pathway Modeling

DFT calculations are valuable for predicting the reactivity of different sites within a molecule and for modeling reaction pathways. mdpi.comresearchgate.net For halogenated quinazolines, DFT can be used to calculate bond dissociation energies (BDEs) to rationalize the selectivity of cross-coupling reactions. mdpi.com For example, in 2-aryl-4-chloro-6-iodoquinazolines, the Csp²-I bond was calculated to be weaker than the C(4)-Cl bond, explaining the observed preference for substitution at the iodine-bearing carbon. mdpi.com

Furthermore, the Molecular Electron Density Theory (MEDT) offers a contemporary model for understanding chemical reactivity, proposing that changes in electron density are the driving force behind organic reactions. encyclopedia.pub This theory can be applied to analyze the reaction mechanisms involving this compound.

The table below summarizes the calculated reactivity of different bonds in a related chloro-iodo-quinazoline derivative using DFT:

| Bond | Bond Dissociation Energy (kcal/mol) |

| Csp²-I | 66.45 |

| C(4)-Cl | 83.14 |

| Data sourced from DFT calculations [B3LYP/6-311G(d)]. mdpi.com |

Spectroscopic Property Simulations

Computational methods are also employed to simulate spectroscopic properties, which can then be compared with experimental data for structural validation. researchgate.netnih.gov DFT calculations can predict vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). researchgate.netdntb.gov.ua

For instance, the calculated vibrational frequencies for related molecules have shown good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net The analysis of potential energy distribution (PED) helps in the precise assignment of vibrational bands. nih.gov

Simulations of UV-Vis spectra using Time-Dependent DFT (TD-DFT) can help to understand the electronic transitions within the molecule. acs.org The calculated absorption maxima can be correlated with experimental data to confirm the electronic structure and the nature of intramolecular charge transfer. mdpi.comacs.org

Advanced Analytical Methodologies for Comprehensive 5 Chloro 2 Phenylquinazoline Characterization

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the precise structural elucidation of 5-Chloro-2-phenylquinazoline, offering detailed insights into its atomic composition and connectivity.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the three-dimensional structure of molecules in solution. nih.govnih.gov Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to map the connectivity of protons and carbons within the this compound framework.

Table 1: Representative NMR Data for Chloro-2-phenylquinazoline Derivatives

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 9.38 | s | H-1 |

| ¹H | 8.60-8.57 | m | Phenyl-H |

| ¹H | 8.02 | d | H-8 |

| ¹H | 7.88 | d | H-5 |

| ¹H | 7.83-7.80 | m | H-7 |

| ¹H | 7.55-7.51 | m | Phenyl-H |

| ¹³C | 161.3 | - | C-2 |

| ¹³C | 159.5 | - | C-4 |

| ¹³C | 149.2 | - | C-8a |

| ¹³C | 137.5 | - | Phenyl-C |

| ¹³C | 135.1 | - | C-6 |

| ¹³C | 132.8 | - | C-8 |

| ¹³C | 130.9 | - | Phenyl-C |

| ¹³C | 130.3 | - | C-7 |

| ¹³C | 128.7 | - | Phenyl-C |

| ¹³C | 125.8 | - | C-5 |

| ¹³C | 123.9 | - | C-4a |

Data derived from a representative chloro-2-phenylquinazoline derivative. rsc.org

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass and elemental formula of this compound. bioanalysis-zone.com Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.comchromatographyonline.com For this compound (C₁₄H₉ClN₂), the expected monoisotopic mass is 240.0454. nih.gov HRMS analysis would confirm this precise mass, providing strong evidence for the compound's identity. nih.gov

Tandem Mass Spectrometry (MS/MS) further elucidates the structure by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov This fragmentation pattern is unique to the molecule's structure and can be used to confirm the connectivity of the phenyl and chloroquinazoline rings. For instance, a common fragmentation might involve the loss of the chlorine atom or cleavage of the phenyl group, providing valuable structural information. nih.gov

Table 2: Mass Spectrometry Data for this compound

| Technique | Parameter | Value | Information Provided |

|---|---|---|---|

| HRMS | Calculated Monoisotopic Mass | 240.0454 Da | Elemental Formula (C₁₄H₉ClN₂) |

| GC-MS | m/z of Molecular Ion (M⁺) | 240 | Molecular Weight |

| GC-MS | m/z of Major Fragments | 205, 102 | Structural Fragmentation Pattern |

Data sourced from PubChem. nih.gov

Advanced Infrared (IR) and Raman Spectroscopic Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups and molecular structure of this compound. ksu.edu.saspectroscopyonline.com IR spectroscopy measures the absorption of infrared radiation by the molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. ksu.edu.sa

The IR spectrum of a related compound, 1-(5-Chloro-2-oxoindolin-3-ylidene)-3-(4-oxo-2-phenylquinazolin-3(4H)-yl)thiourea, shows characteristic absorption bands for N-H stretching, aromatic C-H stretching, C=O stretching, and C=N stretching, which are indicative of the quinazoline (B50416) core. Similarly, the IR spectrum of this compound would exhibit characteristic peaks corresponding to the vibrations of the quinazoline and phenyl rings, as well as the C-Cl bond. Raman spectroscopy can provide additional information, particularly for non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. spectroscopyonline.com

Table 3: Representative IR and Raman Vibrational Frequencies for Chloro-substituted Heterocyclic Compounds

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H Stretch | ~3455 | - | Amine/Amide Group |

| Aromatic C-H Stretch | ~3076 | ~3036 | Phenyl and Quinazoline Rings |

| C=O Stretch | ~1672 | - | Carbonyl Group (in derivatives) |

| C=N Stretch | ~1640 | - | Quinazoline Ring |

| Aromatic C=C Stretch | ~1579 | ~1590 | Phenyl and Quinazoline Rings |

| C-N Stretch | ~1355 | - | Quinazoline Ring |

| C-Cl Stretch | ~680 | ~670 | Chloro Substituent |

Data derived from related chloro-substituted heterocyclic compounds. researchgate.net

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible and fluorescence spectroscopy are powerful tools for investigating the electronic transitions and photophysical properties of this compound. mdpi.com UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from the ground state to higher energy excited states. mdpi.com The absorption spectrum of quinazoline derivatives typically shows multiple bands corresponding to π→π* and n→π* transitions within the aromatic system. mdpi.comacs.org

Fluorescence spectroscopy provides information about the emission of light from the excited state as it returns to the ground state. mdpi.com The emission spectrum, Stokes shift (the difference between the absorption and emission maxima), and fluorescence quantum yield are important parameters that characterize the compound's photophysical behavior. mdpi.com For some quinazoline derivatives, a large Stokes shift is observed, which can be indicative of a significant change in geometry or electronic distribution upon excitation. acs.org

Table 4: Photophysical Data for Representative Quinazoline Derivatives in Dichloromethane

| Compound Derivative | Absorption λmax (nm) | Emission λem (nm) | Stokes Shift (nm) |

|---|---|---|---|

| 2,4-diphenyl-6-(phenylethynyl)quinazoline | 282, 354 | 404, 480 | 126 |

| 2-(4-fluorophenyl)-4-phenyl-6-(phenylethynyl)quinazoline | 282, 355 | 487 | 132 |

| 2-(4-chlorophenyl)-4-phenyl-6-(phenylethynyl)quinazoline | 283, 356 | 488 | 132 |

Data derived from a study on polycarbo-substituted quinazolines. mdpi.com

Sophisticated Chromatographic and Separation Science Methods

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from reaction mixtures and biological matrices.

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Diverse Detectors

Ultra-High Performance Liquid Chromatography (UHPLC) is a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. cbs.dksigmaaldrich.com When coupled with detectors such as UV-Visible, Diode Array (DAD), or Mass Spectrometry (MS), UHPLC provides a powerful platform for the analysis of this compound. lcms.cz

A reversed-phase UHPLC method would typically be employed, using a C18 or phenyl-hexyl column to separate the compound based on its hydrophobicity. sigmaaldrich.com The use of a DAD allows for the acquisition of the UV-Visible spectrum of the eluting peak, confirming its identity. Coupling UHPLC with a mass spectrometer (UHPLC-MS) provides both retention time and mass-to-charge ratio information, offering a high degree of specificity and sensitivity for quantification. lcms.cznih.gov

Table 5: Typical UHPLC-MS Parameters for Analysis of Small Organic Molecules

| Parameter | Condition |

|---|---|

| Chromatography | |

| Column | C18 or Phenyl-Hexyl (sub-2 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water (with formic acid) |

| Flow Rate | 0.2 - 0.6 mL/min |

| Column Temperature | 30 - 50 °C |

| Mass Spectrometry | |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Detection | High-Resolution Mass Spectrometry (e.g., Orbitrap or TOF) |

| Scan Mode | Full Scan or Selected Ion Monitoring (SIM) |

These are general conditions and would be optimized for the specific analysis of this compound.

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a cornerstone technique for the separation and analysis of volatile and thermally stable compounds. For compounds with lower volatility, such as certain heterocyclic systems, derivatization is a key step to enhance their suitability for GC analysis. This process involves chemically modifying the analyte to increase its vapor pressure, allowing for successful elution through the GC column.

While direct GC analysis of this compound is possible, derivatization can improve peak shape and detection limits. Common derivatization strategies for nitrogen-containing heterocycles include silylation, acylation, or alkylation, which replace active hydrogens with more stable, less polar groups. For instance, reacting the quinazoline with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would produce a more volatile trimethylsilyl (B98337) (TMS) derivative.

The analysis of halogenated heterocyclic compounds by GC is a well-established practice for purity assessment and identification of synthetic byproducts. The choice of column is critical, with moderately polar columns like those containing a 5%-phenyl-methyl polysiloxane stationary phase often providing good resolution for such analytes.

A typical GC method for a derivatized or underivatized this compound would involve the following parameters, which would be optimized for the specific instrument and column used:

| Parameter | Typical Setting |

|---|---|

| Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Injector Temperature | 250-280 °C |

| Detector Temperature (FID/MS) | 280-300 °C |

| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 10-20 °C/min, Final: 280 °C (hold 5 min) |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1-2 mL/min |

| Injection Mode | Split/Splitless |

X-ray Crystallography for Single Crystal and Powder Diffraction Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can be applied to both single crystals and polycrystalline powders to elucidate molecular structure and solid-state packing.

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples. It generates a characteristic diffraction pattern, or "fingerprint," for a specific crystalline phase. This technique is invaluable for phase identification, purity analysis, and assessing crystallinity. The PXRD pattern of a new batch of this compound can be compared against a reference pattern to ensure phase consistency. Patents for related quinazoline derivatives often include characteristic PXRD peaks at specific diffraction angles (2θ) to define novel crystalline forms.

Below is a table of representative crystallographic data for a closely related chloro-phenylquinazoline derivative, which illustrates the type of information obtained from a single crystal X-ray diffraction study.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₀Cl₂N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.2030 (3) |

| b (Å) | 14.3203 (5) |

| c (Å) | 11.8477 (4) |

| β (°) | 105.016 (4) |

| Volume (ų) | 1344.22 (9) |

| Z (Molecules/unit cell) | 4 |

| Temperature (K) | 173 |

Hyphenated Analytical Techniques for Integrated Chemical Profiling

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the comprehensive analysis of complex mixtures.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the premier technique for quantifying low-level analytes in complex matrices and for structural elucidation of metabolites. Its high sensitivity and selectivity make it indispensable for pharmacokinetic studies.

For trace analysis of this compound, a reverse-phase LC method would be developed to separate the parent compound from matrix components. The analyte would then be detected by a tandem mass spectrometer, typically operating in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves selecting a specific precursor ion (the molecular ion of the compound) and monitoring a specific product ion generated through collision-induced dissociation.

In the context of metabolite identification, LC-MS/MS is used to detect and identify products of biotransformation. After incubation with metabolic systems (e.g., liver microsomes), the sample is analyzed to find new peaks. The mass shift from the parent drug suggests the type of metabolic modification (e.g., +16 Da

Future Research Directions and Translational Perspectives for 5 Chloro 2 Phenylquinazoline

Exploration of Novel Asymmetric Synthetic Routes

The biological activity of chiral molecules is often dependent on their stereochemistry, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even contribute to undesirable side effects. Consequently, the development of asymmetric syntheses to produce enantiomerically pure compounds is a paramount objective in modern drug discovery. For quinazoline (B50416) derivatives, including 5-Chloro-2-phenylquinazoline, the exploration of novel asymmetric synthetic routes is a key future direction.

Current synthetic methods for quinazolines often employ transition metal-catalyzed reactions. mdpi.com Future work should focus on adapting these methods into asymmetric variants. This could involve the use of chiral ligands in metal-catalyzed cross-coupling reactions or the development of novel chiral catalysts specifically designed for quinazoline synthesis. For instance, methodologies using chiral Ni(II) complexes of Schiff bases for the asymmetric synthesis of amino acids could be conceptually adapted. nih.govmdpi.com These methods use a recyclable chiral auxiliary to control the stereochemistry of the product, which is a practical and scalable approach.

Another avenue involves asymmetric reductive amination, a strategy used in the synthesis of other complex nitrogen-containing heterocycles like (S)-chloroquine. google.com This approach, which uses a chiral amine as a starting material to induce asymmetry, could potentially be applied to precursors of this compound. Research into vanadyl complex-catalyzed cross-couplings has also shown promise for creating chiral quinazolinones, achieving high yields and significant enantiomeric excess, demonstrating that asymmetric induction is feasible for this class of compounds. nih.gov

Development of Advanced Bio-Computational Predictive Models

The integration of computational chemistry into the drug discovery pipeline has become indispensable for accelerating the identification and optimization of lead compounds. For this compound and its future analogues, the development of advanced bio-computational predictive models is a critical research frontier. These models can significantly reduce the time and cost associated with traditional experimental screening.

Key computational approaches that will drive future research include:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish mathematical relationships between the chemical structures of a series of compounds and their biological activities. nih.gov For quinazoline derivatives, QSAR models can be built to predict cytotoxic activity against various cancer cell lines, guiding the design of new analogues with enhanced potency. nih.gov These models rely on calculating a vast array of molecular descriptors that capture the topological, geometric, and electronic features of the molecules. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.gov Docking studies can elucidate the binding modes of this compound derivatives within the active sites of kinases like EGFR, helping to explain their activity and providing a rational basis for structural modifications. mdpi.commdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. This method can be used to assess the stability of the interactions predicted by molecular docking and to calculate binding free energies, offering a more rigorous prediction of affinity. chemrxiv.org

ADMET Prediction: Computational models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds are crucial for early-stage drug development. chemrxiv.org Applying these models to virtual libraries of this compound derivatives can help prioritize compounds with favorable pharmacokinetic profiles, increasing the likelihood of success in later-stage clinical trials.

Table 1: Bio-Computational Techniques for Drug Discovery

| Technique | Application | Relevance for this compound |

|---|---|---|

| QSAR | Predicts biological activity based on chemical structure. | Guide the design of new derivatives with improved anticancer or anti-inflammatory activity. nih.gov |

| Molecular Docking | Simulates the binding of a ligand to a receptor's active site. | Identify key interactions with therapeutic targets (e.g., kinases) to rationalize and improve potency. nih.gov |

| MD Simulations | Simulates the physical movements of atoms and molecules over time. | Assess the stability of ligand-protein complexes and refine binding affinity predictions. chemrxiv.org |

| ADMET Modeling | Predicts the pharmacokinetic and toxicity profiles of a compound. | Prioritize analogues with drug-like properties for synthesis and experimental testing. chemrxiv.org |

Integration with Systems Biology and Cheminformatics Approaches

To fully understand the therapeutic potential of this compound, it is essential to move beyond single-target interactions and embrace a broader, systems-level perspective. The integration of systems biology and cheminformatics offers powerful tools to achieve this.

Cheminformatics involves the management and analysis of chemical data to understand properties, diversity, and structure-activity relationships on a large scale. acs.org For the this compound scaffold, cheminformatics can be used to:

Explore Chemical Space: Analyze large chemical databases (like ZINC and ChEMBL) to identify existing compounds with similar structures and known biological activities, providing clues to potential new applications. acs.orgontosight.ai

Scaffold Diversity Analysis: Evaluate the novelty and diversity of newly designed derivatives compared to known drugs and natural products, ensuring the exploration of unique areas of chemical space. acs.org

Molecular Fingerprinting: Generate structural fingerprints to perform similarity searches and classify compounds, helping to build focused libraries for screening against specific biological targets. acs.org

Systems biology, in turn, aims to understand the complex interactions within biological systems, such as cellular pathways and networks. By identifying the protein targets of this compound derivatives (e.g., through proteomics), researchers can map these targets onto known signaling pathways. This approach can reveal the compound's mechanism of action on a network level, predict potential off-target effects, and identify opportunities for combination therapies. For example, many quinazoline derivatives are known to inhibit tyrosine kinases, which are key nodes in cell signaling pathways that are often dysregulated in cancer. mdpi.comontosight.ai Understanding how a compound perturbs the entire EGFR signaling network, rather than just inhibiting the kinase domain, can provide a more complete picture of its pharmacological effects.

Design of Next-Generation Molecular Probes and Research Tools

Beyond its direct therapeutic potential, this compound can serve as a valuable scaffold for the creation of next-generation molecular probes and research tools. These tools are essential for studying biological processes in real-time within cells and tissues.

A particularly promising avenue is the development of fluorescent probes. The 4-phenylquinazoline (B11897094) scaffold has already been successfully exploited to create high-affinity fluorescent probes for imaging the Translocator Protein (TSPO), a biomarker for neuroinflammation. unipi.itacs.org This was achieved by attaching a fluorescent dye to the quinazoline core without compromising its binding affinity. unipi.it

Following this precedent, future research could focus on designing probes based on this compound. The strategy would involve:

Identifying a high-affinity biological target for a specific this compound derivative.

Linking this derivative to a suitable fluorophore. The choice of fluorophore would depend on the desired spectroscopic properties (e.g., wavelength, quantum yield) and the biological application.

Optimizing the linker connecting the quinazoline scaffold to the fluorophore to ensure that target binding is retained.

Such probes could enable researchers to visualize the distribution and dynamics of specific protein targets within living cells, offering a safer and less expensive alternative to radiolabeled ligands. unipi.it This approach has been used to create probes for imaging targets like COX-2 in cancer cells, demonstrating the broad applicability of designing probes by linking a targeting moiety to a responsive fluorophore. nih.gov

Table 2: Characteristics of an Ideal Molecular Probe Based on this compound

| Characteristic | Description |

|---|---|

| High Affinity & Selectivity | Binds strongly and specifically to the intended biological target to ensure a clear signal. unipi.it |

| Favorable Spectroscopic Properties | Exhibits high fluorescence quantum yield, photostability, and optimal excitation/emission wavelengths to avoid cellular autofluorescence. acs.org |

| Cell Permeability | Able to cross cell membranes to reach intracellular targets. |